![molecular formula C27H27N5O3 B12486798 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12486798.png)

4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, linked to an indole derivative through a benzohydrazide moiety. Its multifaceted structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

Formation of the piperazine derivative: This step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.

Synthesis of the indole derivative: The indole moiety is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone or aldehyde.

Coupling reaction: The final step involves the coupling of the piperazine derivative with the indole derivative using a benzohydrazide linker. .

Chemical Reactions Analysis

4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule into its constituent parts

Scientific Research Applications

4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an alpha1-adrenergic receptor antagonist.

Pharmacology: Its interaction with various neurotransmitter receptors makes it a candidate for studying neurological conditions such as depression and anxiety.

Biological Research: The compound’s ability to modulate receptor activity is useful in understanding receptor-ligand interactions and signal transduction pathways.

Industrial Applications:

Mechanism of Action

The mechanism of action of 4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like noradrenaline and adrenaline. This inhibition leads to the relaxation of smooth muscles in blood vessels, resulting in vasodilation and a subsequent decrease in blood pressure. The compound also affects neurotransmitter release, which can modulate mood and anxiety levels .

Comparison with Similar Compounds

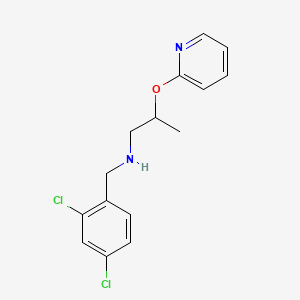

4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-N’-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE can be compared with other similar compounds such as:

Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.

Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostate hyperplasia.

Urapidil: Used for the treatment of hypertension, it also acts on alpha1-adrenergic receptors.

2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and exhibit similar pharmacological profiles .

Properties

Molecular Formula |

C27H27N5O3 |

|---|---|

Molecular Weight |

469.5 g/mol |

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzamide |

InChI |

InChI=1S/C27H27N5O3/c1-35-24-9-5-4-8-23(24)32-16-14-31(15-17-32)18-19-10-12-20(13-11-19)26(33)30-29-25-21-6-2-3-7-22(21)28-27(25)34/h2-13,28,34H,14-18H2,1H3 |

InChI Key |

YKGRXDLPHXZRAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12486725.png)

![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(2-hydroxyethyl)glycinamide](/img/structure/B12486728.png)

![N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}-3-methylbenzamide](/img/structure/B12486733.png)

![Methyl phenyl[2-(phenylsulfonyl)phenyl]acetate](/img/structure/B12486737.png)

![5,7-Diethyl-2-(furan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B12486750.png)

![4-Hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B12486761.png)

![Propyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12486762.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-1H-indole-2-carboxamide](/img/structure/B12486779.png)

![2-[N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamido]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12486783.png)

![7-Amino-5-(2-bromophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12486801.png)